Camellianin B

Anticancer Cytotoxicity Flavonoid

Camellianin B (CAS 109232-76-0) is a naturally occurring flavonoid O-glycoside and a primary metabolite of Camellianin A. Structurally, it is defined as apigenin-5-O-α-L-rhamnosyl-(1→4)-β-D-glucoside, with the aglycone moiety being apigenin.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 109232-76-0
Cat. No. B009595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamellianin B
CAS109232-76-0
Synonymscamellianin B
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O
InChIInChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1
InChIKeyLRFDUPNLCDXZOE-ZLDQKHMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camellianin B (CAS 109232-76-0): A Well-Characterized Apigenin-5-O-Glycoside Flavonoid for Specialized Research


Camellianin B (CAS 109232-76-0) is a naturally occurring flavonoid O-glycoside and a primary metabolite of Camellianin A. Structurally, it is defined as apigenin-5-O-α-L-rhamnosyl-(1→4)-β-D-glucoside, with the aglycone moiety being apigenin [1]. The compound is a well-characterized natural product, and its first total synthesis has been successfully achieved, facilitating structural confirmation and revision [2]. It is isolated from plant sources including *Adinandra nitida* and *Cephalotaxus sinensis* [3].

Why Generic Flavonoids Cannot Substitute for Camellianin B in Targeted Assays


Substituting Camellianin B with a generic flavonoid like its aglycone (apigenin) or even its closely related analog (Camellianin A) is not scientifically sound. Data from head-to-head studies demonstrate significant quantitative disparities in both in vitro potency and in vivo disposition. For instance, Camellianin B exhibits a distinct cytotoxicity profile against A431 tumor cells compared to Camellianin A and apigenin [1]. Furthermore, its metabolite status from Camellianin A confers a vastly superior tissue distribution profile, including brain penetration, which is not observed for its parent compound [2]. Such differences underscore that in-class compound interchangeability is invalid and that Camellianin B possesses unique, quantifiable properties crucial for specific research applications.

Quantitative Evidence for Camellianin B Selection: A Comparator-Based Analysis


Cytotoxic Potency in Human Epidermal Carcinoma (A431) Cells: A Direct Comparison with Camellianin A and Apigenin

In a head-to-head MTT assay, Camellianin B demonstrated distinct cytotoxic activity against A431 tumor cells. It was more potent than its aglycone, apigenin, but less potent than its parent compound, Camellianin A, providing a nuanced potency window for research [1].

Anticancer Cytotoxicity Flavonoid

Superior In Vivo Tissue Distribution Profile: Brain Penetration Distinct from Camellianin A

Camellianin B, as the major metabolite of Camellianin A, exhibits a dramatically different tissue distribution profile in rats. It is characterized by wide tissue distribution, including confirmed brain penetration, a property absent in its parent compound [1].

Pharmacokinetics Tissue Distribution Metabolism

ACE Inhibitory Activity: A Specific Quantified Value at a Defined Concentration

Camellianin B demonstrates a specific level of angiotensin-converting enzyme (ACE) inhibition. At a concentration of 500 μg/mL, it exhibits 40.68% ACE inhibitory activity . While Camellianin A and apigenin also show ACE inhibitory activity [1], this precise value allows for direct benchmarking in screening cascades.

ACE Inhibitor Cardiovascular In Vitro

Defined Radical Scavenging Capacity: A Benchmark DPPH IC50 Value

The antioxidant potential of Camellianin B is characterized by a specific DPPH radical scavenging IC50 value of 1.8 mg/mL . This value provides a standardized benchmark for comparing its antioxidant capacity against other compounds in the same assay, although it was found to be far lower than the activity of the crude ethanol extract from which it is derived [1].

Antioxidant DPPH Assay Free Radical Scavenging

Validated Application Scenarios for Camellianin B in Research and Development


Investigating Structure-Activity Relationships (SAR) for Apigenin Glycosides in Cancer Cell Lines

Given the direct comparative IC50 data against Camellianin A and apigenin in A431 cells [1], Camellianin B is an ideal tool compound for SAR studies. Researchers can precisely quantify the impact of glycosylation patterns at the 5-O position on cytotoxic potency.

Targeted Studies on CNS-Penetrant Flavonoid Metabolites

The unique ability of Camellianin B to achieve wide tissue distribution and penetrate the brain, in stark contrast to its parent compound Camellianin A [2], makes it a specific probe for investigating the central effects of this flavonoid class. This is a clear, data-driven application for neuroscience-focused natural product research.

Development of Bioanalytical Methods for Quantification in Complex Matrices

With validated LC-MS/MS methods already established for its quantification in rat plasma and tissues [2], Camellianin B serves as a reliable analytical standard. This facilitates further pharmacokinetic studies, metabolite identification, and quality control analysis of plant materials like *Adinandra nitida* where it is a constituent [1].

Benchmarking In Vitro ACE Inhibition in Flavonoid Screening Cascades

The well-defined ACE inhibitory activity of 40.68% at 500 μg/mL provides a clear quantitative benchmark. Researchers can use Camellianin B as a positive control or reference compound when screening new flavonoid isolates or derivatives for their potential to inhibit ACE in vitro.

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